Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for “Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate” were not found, related compounds such as “Methyl piperidine-4-carboxylate” are used as reactants for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications
Corrosion Inhibition Properties
- Research on piperidine derivatives, including compounds similar to Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate, has shown their effectiveness in corrosion inhibition. These compounds exhibit strong adsorption behaviors on metal surfaces, impacting their corrosion resistance (Kaya et al., 2016).
Neurotransmission Studies
- Piperidine derivatives, similar to the queried compound, have been used in preclinical pharmacology for their properties as neurotransmitter receptor antagonists. These studies are crucial for understanding neuropharmacology and developing treatments for neurological disorders (Garner et al., 2015).
Antimycobacterial Activity
- Certain piperidine compounds have shown significant antimycobacterial activity. This is valuable for developing new treatments for diseases like tuberculosis (Kumar et al., 2008).
Radioligand Development
- Piperidine derivatives, closely related to this compound, have been developed as radioligands for medical imaging techniques like SPECT and PET. These compounds help visualize and study brain receptors in healthy and diseased states (Catafau et al., 2006).
Serotonin Receptor Studies
- Research involving piperidine derivatives focuses on their binding affinity to serotonin receptors, aiding in the study of serotonergic neurotransmission. This is crucial for understanding various psychiatric and neurological conditions (Plenevaux et al., 2000).
Properties
IUPAC Name |
methyl 4-[[(4-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYIBKNSGUAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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